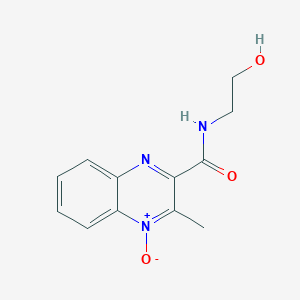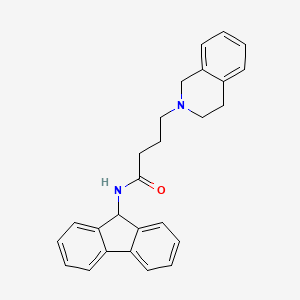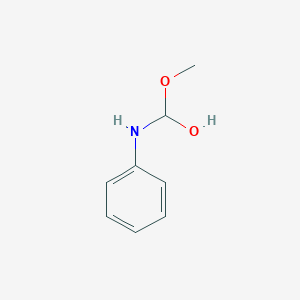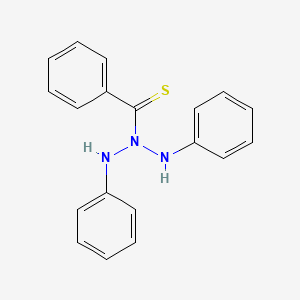
(1,3-Diphenyltriazan-2-yl)(phenyl)methanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Diphenyltriazan-2-yl)(phenyl)methanethione is an organic compound characterized by the presence of a triazene functional group and a methanethione moiety. This compound is notable for its unique chemical structure, which includes three phenyl groups attached to a triazene core. It is a pale yellow solid and is often used in various chemical reactions and applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Diphenyltriazan-2-yl)(phenyl)methanethione typically involves the reaction of phenyldiazonium salts with aniline. The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the triazene compound. The reaction can be represented as follows:
PhN2+Cl−+PhNH2→PhN=N-N(Ph)Ph+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
(1,3-Diphenyltriazan-2-yl)(phenyl)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazene group into amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl oxides, while reduction can produce aniline derivatives.
Wissenschaftliche Forschungsanwendungen
(1,3-Diphenyltriazan-2-yl)(phenyl)methanethione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1,3-Diphenyltriazan-2-yl)(phenyl)methanethione involves its interaction with molecular targets through its triazene and methanethione groups. These interactions can lead to the formation of reactive intermediates that exert various biological and chemical effects. The specific pathways involved depend on the context of its application, such as its role in catalysis or as a therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenyltriazene: A related compound with similar structural features but lacking the methanethione group.
Phenylmethanethione: Contains the methanethione moiety but lacks the triazene group.
Uniqueness
(1,3-Diphenyltriazan-2-yl)(phenyl)methanethione is unique due to the combination of the triazene and methanethione groups, which confer distinct reactivity and stability. This makes it a valuable compound in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
116142-41-7 |
|---|---|
Molekularformel |
C19H17N3S |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
N,N-dianilinobenzenecarbothioamide |
InChI |
InChI=1S/C19H17N3S/c23-19(16-10-4-1-5-11-16)22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15,20-21H |
InChI-Schlüssel |
BKUJLXHFUUNVLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=S)N(NC2=CC=CC=C2)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


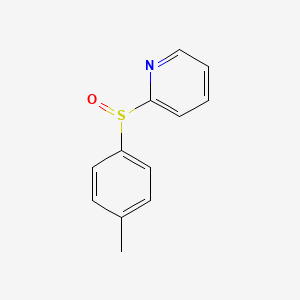
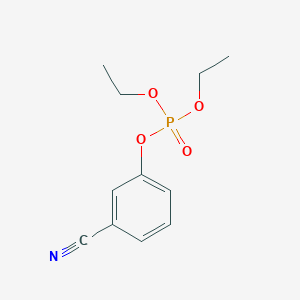
![1-[(Prop-2-en-1-yl)oxy]hept-3-yne](/img/structure/B14303666.png)

![3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile](/img/structure/B14303675.png)
![tert-Butyl [(4-chloroanilino)sulfinyl]acetate](/img/structure/B14303677.png)
![4-Benzyl-4H-furo[3,2-b]pyrrole](/img/structure/B14303683.png)
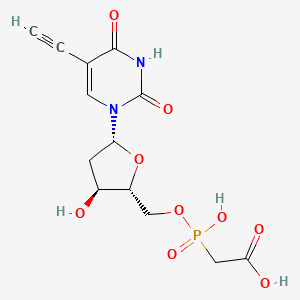
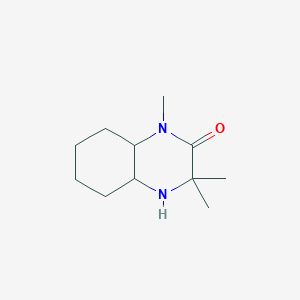
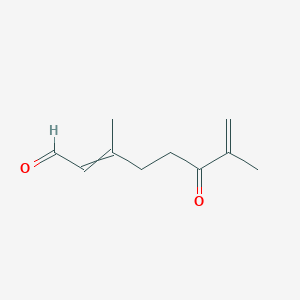
![N,N'-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide)](/img/structure/B14303711.png)
